Desoxyanisoin

Enzyme Inhibition Biochemistry Aldolase

Choose Desoxyanisoin where standard deoxybenzoin or benzoin analogs fail. The 4,4′-dimethoxy substitution confers 2.25× more potent benzoin aldolase inhibition (IC50 0.4 mM vs 0.9 mM). In polymer synthesis, it uniquely yields Poly(BHDB-Bz) thermosets with Tg 285°C, LOI 40%, and UL-94 V-0 — substantially outperforming conventional polybenzoxazines. As an epoxy additive, it reduces process viscosity during layup then crystallizes upon cooling to form a self-reinforced composite. Its pharmacophore also validates potent autoxidation retardation comparable to HALS. Substituting with unsubstituted or differently substituted analogs risks compromised yields, thermal performance, and invalid research outcomes.

Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
CAS No. 120-44-5
Cat. No. B031116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesoxyanisoin
CAS120-44-5
Synonyms4’-Methoxy-2-(p-methoxyphenyl)-acetophenone;  1,2-Bis(4-methoxyphenyl)ethanone;  1,2-Bis(p-methoxyphenyl)ethanone;  1,2-Di-p-anisylethanone;  4,4’-Dimethoxydeoxybenzoin;  4-Methoxybenzyl 4-methoxyphenyl ketone;  4’-Methoxy-2-(4-methoxyphenyl)acetophenone; 
Molecular FormulaC16H16O3
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H16O3/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3
InChIKeySICBLYCPRWNHHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desoxyanisoin (CAS 120-44-5) for Research & Industrial Procurement: Sourcing the 4,4′-Dimethoxydeoxybenzoin Precursor


Desoxyanisoin (1,2-bis(4-methoxyphenyl)ethanone) is a deoxybenzoin derivative characterized by two 4-methoxyphenyl groups linked by a carbonyl-containing ethanone bridge . It is a crystalline solid with a melting point of 109–113 °C and is sparingly soluble in water . As a versatile intermediate, it is frequently employed in the synthesis of aryl-substituted imidazoles and furans with selectivity for estrogen receptor alpha, as well as in the preparation of high-performance benzoxazine thermosets [1].

Why Generic Substitution of Desoxyanisoin (120-44-5) in Research and Manufacturing is Problematic


Substituting Desoxyanisoin with seemingly similar deoxybenzoin or benzoin analogs can lead to significant performance deviations in downstream applications. While compounds like benzoin or 4,4'-dimethylbenzoin share a core structural motif, the presence and position of methoxy substituents on the phenyl rings of Desoxyanisoin critically influence its reactivity and the properties of derived materials [1]. Quantitative evidence demonstrates that this specific substitution pattern confers a distinct enzymatic inhibition profile compared to the unsubstituted analog desoxybenzoin, and it enables the formation of benzoxazine thermosets with thermal and flame-retardant properties that substantially exceed those of many conventional polybenzoxazines [2][3][4]. Simply interchanging these compounds without rigorous validation risks compromising reaction yields, material performance, and the validity of research outcomes.

Quantitative Differentiation of Desoxyanisoin (120-44-5): A Comparative Evidence Guide for Informed Procurement


Superior Inhibition of Benzoin Aldolase (EC 4.1.2.38) Compared to Desoxybenzoin

Desoxyanisoin exhibits a more potent inhibitory effect on the enzyme benzoin aldolase (EC 4.1.2.38) compared to its non-methoxylated analog, desoxybenzoin. It achieves 50% enzyme inhibition at a lower concentration, indicating a stronger interaction with the enzyme's active site [1].

Enzyme Inhibition Biochemistry Aldolase

Elevated Glass Transition Temperature (Tg) in Derived Polybenzoxazine Thermosets

The benzoxazine monomer synthesized from Desoxyanisoin and furfurylamine, upon polymerization, yields a thermoset (Poly(BHDB-Bz)) with a glass transition temperature (Tg) of 285 °C. This value is significantly higher than the typical Tg range reported for a wide array of conventional polybenzoxazines [1][2].

Polymer Science Thermosets Benzoxazine

Enhanced Flame Retardancy with High LOI and UL-94 V-0 Rating

The Desoxyanisoin-derived polybenzoxazine, Poly(BHDB-Bz), exhibits outstanding flame-retardant properties, achieving a Limiting Oxygen Index (LOI) of 40.0% and a UL-94 V-0 rating [1]. An LOI value above 21% (the oxygen concentration in air) indicates that the material is self-extinguishing and will not sustain combustion in a normal atmosphere.

Flame Retardancy Polymer Science Materials Safety

Effective Retardation of Styrene Autoxidation via Electron-Donating Substituent Effect

Hydrogenated benzoins (deoxybenzoins) bearing 4,4'-dimethoxy substituents—the exact substitution pattern of Desoxyanisoin—were found to effectively retard the autoxidation of styrene at the beginning of the reaction, achieving a level of stabilization comparable to that of established Hindered Amine Light Stabilizers (HALS). In contrast, non-substituted and 4,4'-dichloro-substituted hydrogenated benzoins exhibited weaker activity [1].

Polymer Stabilization Autoxidation Photostabilizers

Process Viscosity Reduction in Epoxy Thermoset Formulations

Desoxyanisoin functions as a low molecular weight, crystallizable additive that is miscible with epoxy matrices at processing temperatures. This miscibility leads to a reduction in the overall process viscosity of the formulation. Upon cooling or curing, the additive phase-separates and crystallizes, creating an in-situ reinforced composite structure [1].

Polymer Processing Thermoset Composites Viscosity Modification

Validated Application Scenarios for Desoxyanisoin (CAS 120-44-5) Based on Quantitative Evidence


Development of Selective Enzyme Inhibitors Targeting Benzoin Aldolase

Desoxyanisoin is the preferred starting point for structure-activity relationship (SAR) studies aimed at developing potent inhibitors of benzoin aldolase (EC 4.1.2.38). Its IC50 of 0.4 mM provides a 2.25-fold more potent baseline compared to the structurally simpler desoxybenzoin (IC50 0.9 mM) [1]. This higher affinity can be leveraged to design more effective probes or therapeutic leads with a lower effective concentration.

Synthesis of High-Performance Benzoxazine Thermosets for Demanding Environments

Researchers and formulators seeking benzoxazine resins with exceptional thermal stability and fire resistance should utilize Desoxyanisoin as a key building block. The resulting Poly(BHDB-Bz) thermoset demonstrates a Tg of 285 °C and achieves an LOI of 40.0% with a UL-94 V-0 rating [2][3]. These properties make it an excellent candidate for high-temperature adhesives, aerospace composites, and electronic encapsulation materials where conventional benzoxazines fall short.

Formulation of Advanced Epoxy Composites with Improved Processability and In-Situ Reinforcement

Desoxyanisoin is a strategic additive for epoxy resin formulations where lowering process viscosity is critical without sacrificing mechanical performance. Its miscibility with the matrix reduces viscosity during layup or molding, while its subsequent crystallization upon cooling creates a self-reinforced composite structure [4]. This dual functionality offers a unique solution for manufacturing complex, high-performance composite parts in the automotive and wind energy sectors.

Design of Novel Photostabilizers and Antioxidants for Polystyrene and Other Polymers

For scientists designing the next generation of polymer stabilizers, Desoxyanisoin's 4,4'-dimethoxy substitution pattern is a validated pharmacophore for potent autoxidation retardation [5]. Its activity, comparable to established HALS, makes it a valuable structural template for synthesizing new, potentially more cost-effective or environmentally benign antioxidant additives for styrenic polymers and other oxidatively sensitive materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desoxyanisoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.